

# Unveiling Ros1-IN-2: A Chemical Probe for the Ros1 Tyrosine Kinase

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## Compound of Interest

Compound Name: Ros1-IN-2

Cat. No.: B15580665

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## Executive Summary

**Ros1-IN-2** has been identified as a chemical probe targeting the ROS1 proto-oncogene, a receptor tyrosine kinase implicated in the development of various cancers, most notably non-small cell lung cancer (NSCLC). This guide provides a comprehensive overview of the available technical information on **Ros1-IN-2**, including its identity, the primary source of its technical data, and a discussion on its potential application in cancer research. However, it is crucial to note that detailed public information regarding its biological activity, experimental protocols, and mechanism of action is currently limited, with the primary data residing within a specific patent document.

## Introduction to Ros1 as a Therapeutic Target

The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that plays a critical role in cell signaling pathways governing growth, differentiation, and survival.<sup>[1]</sup> In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins where the ROS1 kinase domain becomes constitutively active, driving oncogenesis.<sup>[2]</sup> These ROS1 fusion proteins activate several downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3 pathways, promoting uncontrolled cell proliferation and survival.<sup>[3]</sup> This makes the ROS1 kinase an attractive target for the development of targeted cancer therapies.

## Identification and Chemical Properties of Ros1-IN-2

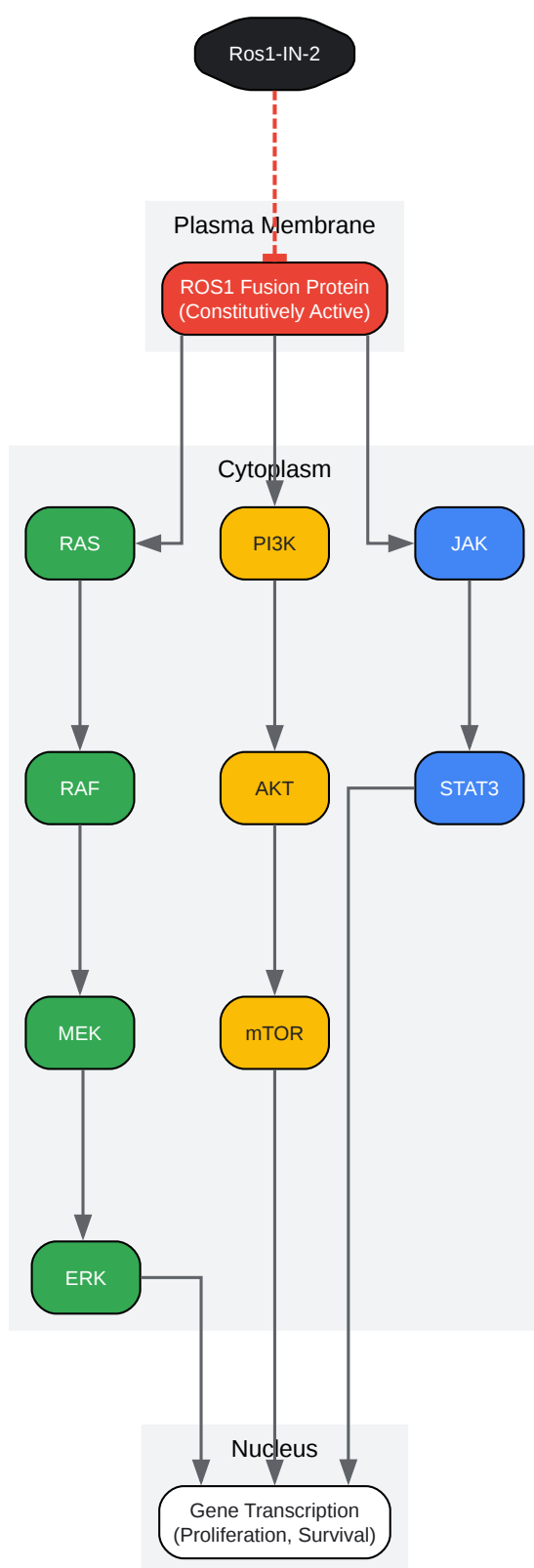
**Ros1-IN-2** has been identified as a designated inhibitor of the ROS1 kinase. It is also referred to by the alias "Compound 3" and is assigned the Chemical Abstracts Service (CAS) number 2120337-16-6. The primary and most detailed source of information for this compound appears to be the international patent application WO2017133663A1, titled "Phosphorus containing compounds as protein kinase inhibitors." [4] While the full chemical structure and synthesis methods are detailed within this patent, they are not widely available in peer-reviewed literature.

## Biological Activity and Quantitative Data

Detailed quantitative data on the biological activity of **Ros1-IN-2**, such as its half-maximal inhibitory concentration (IC<sub>50</sub>) or binding affinity (K<sub>i</sub>) against ROS1 and other kinases, are contained within the aforementioned patent. Unfortunately, a full English translation of this patent containing the specific experimental results is not publicly accessible at this time. Therefore, a comprehensive table of quantitative data cannot be provided in this guide.

## Ros1 Signaling Pathway and the Anticipated Mechanism of Action of Ros1-IN-2

The oncogenic activity of ROS1 fusion proteins stems from their ability to autophosphorylate and subsequently activate a cascade of downstream signaling molecules. A simplified representation of this pathway is provided below. As a kinase inhibitor, **Ros1-IN-2** is anticipated to function by binding to the ATP-binding pocket of the ROS1 kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-survival and proliferative signaling.

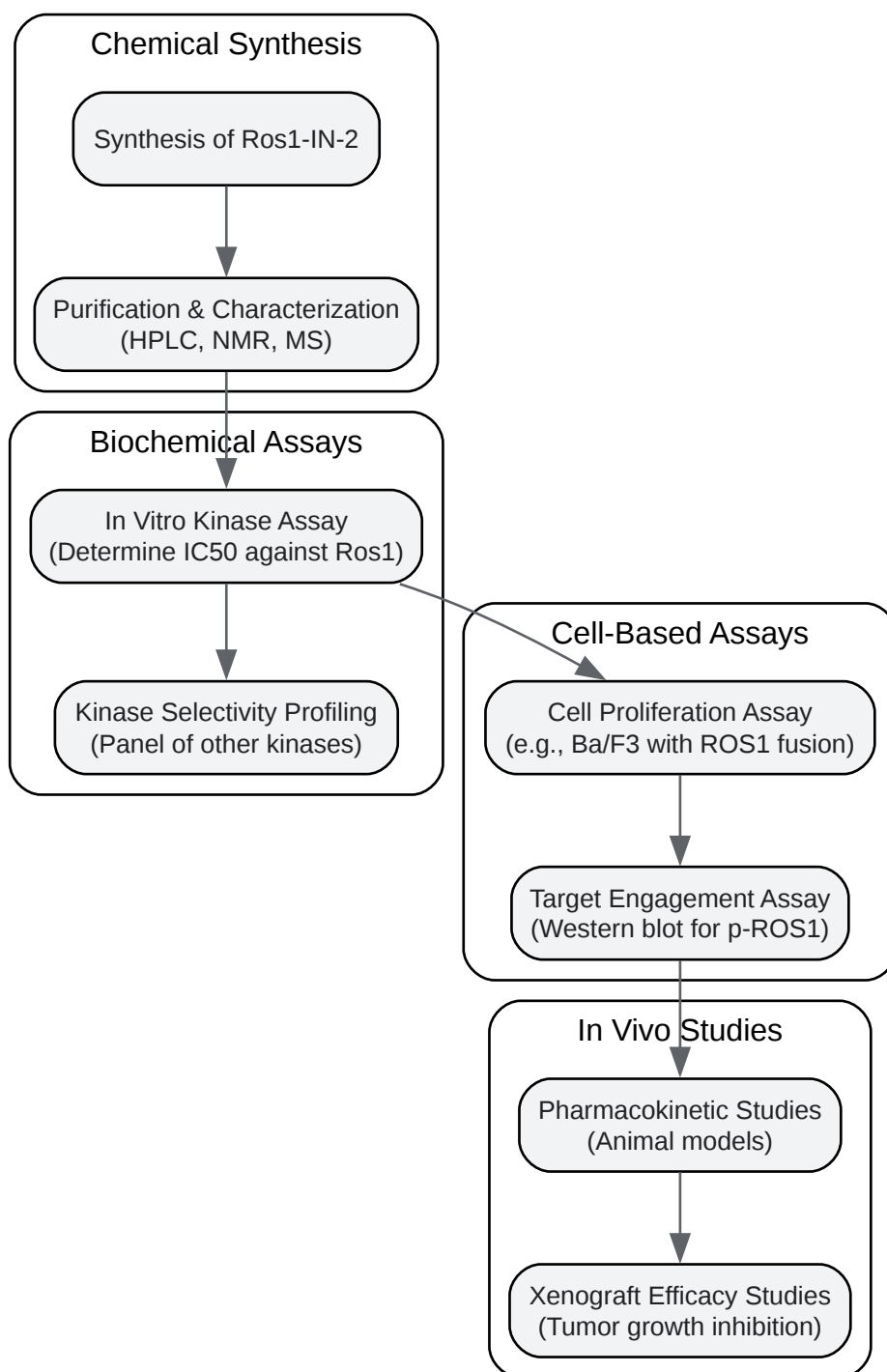


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Figure 1: Simplified ROS1 signaling pathway and the inhibitory action of **Ros1-IN-2**.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **Ros1-IN-2** and the assays used to determine its biological activity are described within the patent WO2017133663A1. Due to the inaccessibility of a full English translation, these protocols cannot be reproduced here. However, a general workflow for evaluating a novel kinase inhibitor like **Ros1-IN-2** is outlined below.



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